Piperidin-4-yl(thiazol-2-yl)methanone hydrochloride
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Overview
Description
Piperidin-4-yl(thiazol-2-yl)methanone hydrochloride is a chemical compound that features a piperidine ring attached to a thiazole ring via a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-4-yl(thiazol-2-yl)methanone hydrochloride typically involves the reaction of piperidine derivatives with thiazole derivatives under specific conditions. One common method involves the use of 1-(2-chloroethyl)piperidine hydrochloride and 2-aminothiazole as starting materials. The reaction is carried out in the presence of a base such as triethylamine in a solvent like acetonitrile or dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Piperidin-4-yl(thiazol-2-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Piperidin-4-yl(thiazol-2-yl)methanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperidin-4-yl(thiazol-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. The compound’s thiazole ring can interact with amino acid residues in the enzyme, leading to inhibition of its activity . Additionally, the piperidine ring may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride: Similar structure but with a thiophene ring instead of a thiazole ring.
Piperidin-4-yl(imidazol-2-yl)methanone hydrochloride: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
Piperidin-4-yl(thiazol-2-yl)methanone hydrochloride is unique due to the presence of both piperidine and thiazole rings, which confer specific chemical and biological properties. The thiazole ring is known for its aromaticity and ability to participate in various chemical reactions, while the piperidine ring enhances the compound’s solubility and bioavailability .
Properties
Molecular Formula |
C9H13ClN2OS |
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Molecular Weight |
232.73 g/mol |
IUPAC Name |
piperidin-4-yl(1,3-thiazol-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C9H12N2OS.ClH/c12-8(9-11-5-6-13-9)7-1-3-10-4-2-7;/h5-7,10H,1-4H2;1H |
InChI Key |
KKTDNGLFHDKDAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)C2=NC=CS2.Cl |
Origin of Product |
United States |
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